molecular formula C24H24ClFN2O3 B13361987 N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B13361987
M. Wt: 442.9 g/mol
InChI Key: RNAZEEXMGAFULA-UHFFFAOYSA-N
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Description

N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide: is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Common synthetic routes include:

    Formation of the Propyl Chain: The propyl chain with 4-chlorophenyl and 4-fluorophenyl groups can be synthesized through Friedel-Crafts alkylation reactions.

    Pyridinone Ring Formation: The pyridinone ring is formed via cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the propyl chain with the pyridinone ring through amide bond formation, typically using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form alcohols.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Biology: Study of its effects on cellular pathways and its potential as a biochemical tool.

    Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide: can be compared with other compounds having similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H24ClFN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C24H24ClFN2O3/c1-16-13-22(29)23(31-2)14-28(16)15-24(30)27-12-11-21(17-3-7-19(25)8-4-17)18-5-9-20(26)10-6-18/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,27,30)

InChI Key

RNAZEEXMGAFULA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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